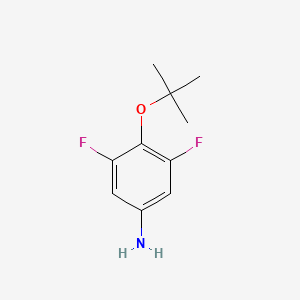

![molecular formula C12H11N3O2 B1526543 Ácido 3-{[(pirimidin-4-il)amino]metil}benzoico CAS No. 1291584-22-9](/img/structure/B1526543.png)

Ácido 3-{[(pirimidin-4-il)amino]metil}benzoico

Descripción general

Descripción

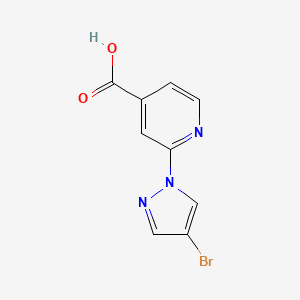

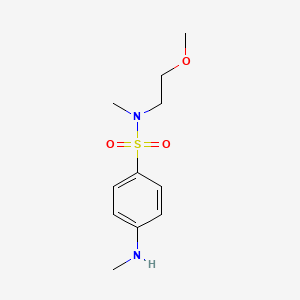

“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is a chemical compound used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives . It can be used in the detection of their activity as antileukemia agents (neoplastic stem cell leukemia) . It is also a Nilotinib (N465300) intermediate, which might be useful in the treatment of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” involves several steps. One method involves the use of LiOH (0.24 g, 10 mmol, 8 eq.) dissolved in a 3:1 mixture of methanol and water (12 ml). This is added to a reaction mixture containing 4-methyl-3-[(benzoic acid methyl ester) (0.4 g, 1.25 mmol). The reaction mixture is stirred at room temperature for 8 hours .Molecular Structure Analysis

The molecular formula of “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is C17H14N4O2 . It has an average mass of 306.319 Da and a monoisotopic mass of 306.111664 Da .Chemical Reactions Analysis

The chemical reactions involving “3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” are complex and involve multiple steps. For instance, it is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .Physical And Chemical Properties Analysis

“3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid” is a solid at room temperature . The InChI Code is 1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) .Aplicaciones Científicas De Investigación

Investigación sobre el Cáncer: Intermediario de Nilotinib

Este compuesto es un intermediario clave en la síntesis de Nilotinib, un potente inhibidor de la tirosina quinasa utilizado en el tratamiento de la leucemia mieloide crónica (LMC) . Su papel en la preparación de Nilotinib (AMN-107) destaca su importancia en el desarrollo de terapias dirigidas para el tratamiento del cáncer.

Agentes Antileucémicos: Investigación de Células Madre Neoplásicas

El compuesto se utiliza en la preparación de derivados que muestran actividad como agentes antileucémicos, especialmente dirigidos a las células madre neoplásicas en la leucemia . Esta aplicación es crucial para desarrollar nuevas estrategias terapéuticas contra esta forma agresiva de cáncer.

Investigación de Inhibidores de Quinasas

Como parte de la investigación de inhibidores de quinasas dirigidos (TKI), este compuesto participa en la síntesis de nuevos derivados que podrían conducir a tratamientos más efectivos para diversos cánceres . La búsqueda de derivados halogenados ejemplifica aún más la versatilidad del compuesto en la química medicinal.

Cromatografía y Espectrometría de Masas

En química analítica, especialmente en cromatografía y espectrometría de masas, este compuesto se puede utilizar para calibrar y optimizar el aparato de medición, garantizando resultados precisos y fiables . Su peso molecular preciso y su punto de ebullición lo hacen adecuado para tales aplicaciones.

Estándares de Referencia Química

El compuesto sirve como estándar de referencia en productos químicos de investigación sobre el cáncer y estándares analíticos, lo que ayuda a validar los resultados experimentales y garantiza la coherencia en diferentes estudios .

Síntesis de Derivados de Pirimidinamina

Se utiliza en la síntesis de derivados de (piridinil)-N-[(triazolil)fenil]pirimidinamina y (piridinil)-N-[oxadiazolil)fenil]pirimidinamina, que tienen aplicaciones potenciales en el desarrollo de nuevos fármacos .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Angiopoietin-1 receptor . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for the growth and spread of cancer cells .

Mode of Action

This could potentially lead to a decrease in angiogenesis, thereby limiting the growth and spread of cancer cells .

Biochemical Pathways

The inhibition of the Angiopoietin-1 receptor can affect the angiogenesis pathway, leading to a decrease in the formation of new blood vessels . This can have downstream effects on the growth and spread of cancer cells, as they rely on these new blood vessels for nutrients and oxygen .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol when heated . Its storage temperature is under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may have specific storage requirements to maintain its stability and bioavailability.

Result of Action

The inhibition of the Angiopoietin-1 receptor by this compound could potentially lead to a decrease in angiogenesis . This could result in a reduction in the growth and spread of cancer cells, as they would have less access to the nutrients and oxygen supplied by new blood vessels .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended that the compound be stored under inert gas at 2–8 °C , suggesting that it may be sensitive to temperature changes. Additionally, the compound’s pKa is predicted to be 4.35±0.10 , indicating that it may be sensitive to changes in pH.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 3-PBA in laboratory experiments is its low cost and ease of synthesis. Additionally, 3-PBA is a relatively stable compound, and can be stored at room temperature for long periods of time. However, one of the major limitations of using 3-PBA in laboratory experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Direcciones Futuras

There are many potential future directions for research involving 3-PBA. For example, further research into its mechanism of action and biochemical and physiological effects could lead to the development of new drugs and treatments for various diseases. Additionally, research into its potential applications in the synthesis of other compounds could lead to the development of new materials for use in optical and electronic devices. Finally, further research into its solubility in water could lead to the development of new methods for working with 3-PBA in aqueous solutions.

Análisis Bioquímico

Cellular Effects

Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-[(pyrimidin-4-ylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)10-3-1-2-9(6-10)7-14-11-4-5-13-8-15-11/h1-6,8H,7H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVFPCCFROXGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Bromo-1H-pyrazol-1-YL)phenyl]methanol](/img/structure/B1526463.png)

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)